molecular formula C16H18N2O3S B2536632 N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1351609-20-5

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2536632
CAS RN: 1351609-20-5
M. Wt: 318.39
InChI Key: RAWVMWACKZJZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and regulator of renal and cardiovascular function. HET0016 has been extensively studied in various scientific research fields due to its potential therapeutic applications.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The main advantage of using HET0016 in scientific research is its selective inhibition of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide synthesis. This allows researchers to investigate the specific role of this compound in various physiological and pathological processes. However, the main limitation of using HET0016 is its potential off-target effects on other cytochrome P450 enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of HET0016 in scientific research. One potential direction is the investigation of its therapeutic potential in the treatment of stroke and other neurological disorders. Another direction is the development of more selective inhibitors of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide synthesis that may have fewer off-target effects. Additionally, the role of this compound in cancer progression and metastasis is an area of active research, and HET0016 may be a valuable tool in this field.

Synthesis Methods

HET0016 can be synthesized by the reaction of 2-(thiophen-2-yl)acetic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-phenylethyl)ethanolamine to form HET0016.

Scientific Research Applications

HET0016 has been widely used in scientific research to investigate the role of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of hypertension, stroke, and cancer.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(12-6-3-2-4-7-12)18-16(21)15(20)17-10-13(19)14-8-5-9-22-14/h2-9,11,13,19H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVMWACKZJZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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